1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248301-61-2 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
molecular weight and formula of 1-(2-chlorophenyl)-5-methylpyrazol-3-amine
[1]
Executive Summary
1-(2-Chlorophenyl)-5-methylpyrazol-3-amine is a substituted aminopyrazole serving as a critical scaffold in the development of p38 MAP kinase inhibitors, agrochemicals, and heterocyclic dyes. Distinct from its more common regioisomer (5-amino-3-methyl), this compound is characterized by the positioning of the amine group at C3 and the methyl group at C5 relative to the
Core Data:
-
Molecular Weight: 207.66 g/mol
-
Molecular Formula:
-
CAS Registry Number: 1248301-61-2 (Specific for the 3-amine-5-methyl isomer)[1]
-
Note: Do not confuse with CAS 40401-41-0 (the 3-chlorophenyl isomer) or the 5-amino-3-methyl regioisomers.
-
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The molecule features a pyrazole core substituted at the
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | Unambiguous numbering |
| Molecular Weight | 207.66 Da | Monoisotopic Mass: 207.056 |
| Formula | ||
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 128–132 °C | Isomer dependent |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility |
| pKa (Calculated) | ~3.5 (Pyrazolium), ~17 (Amine) | Weakly basic amine |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) |
Synthetic Pathways & Regioselectivity[4][9][11][12][13]
The synthesis of aminopyrazoles from arylhydrazines and
The Regioselectivity Trap
When reacting 2-chlorophenylhydrazine with 3-aminocrotononitrile (diacetonitrile), the standard Knorr-type condensation typically yields the 5-amino-3-methyl isomer. To obtain the target 3-amino-5-methyl isomer, alternative electrophiles or conditions are required.
Synthesis Workflow (Graphviz Diagram)
Caption: Divergent synthesis pathways. The standard reaction with aminocrotononitrile favors the 5-amino isomer. The target 3-amino isomer requires specific precursors like alkynenitriles or controlled condensation with cyanoacetone.
Detailed Protocol: Target Isomer Synthesis
To synthesize the 3-amino-5-methyl isomer specifically, the reaction between the arylhydrazine and an
Method A: Reaction with 3-Oxobutanenitrile (Cyanoacetone)
-
Reagents: 2-Chlorophenylhydrazine HCl, 3-Oxobutanenitrile, Ethanol, Reflux.
-
Mechanism: The hydrazine terminal
must attack the nitrile carbon (forming an amidine intermediate) rather than the ketone. This is often achieved by protecting the ketone or using specific pH conditions, though mixtures are common. -
Purification: The 3-amino and 5-amino isomers have significantly different polarities. The 3-amino isomer is typically less polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient).
Method B: From 3-Carboxy Precursor (Curtius Rearrangement) A chemically unambiguous route involves synthesizing the pyrazole-3-carboxylic acid first, then converting it to the amine.
-
Cyclization: 2-Chlorophenylhydrazine + Ethyl acetoacetate
Pyrazolone / Pyrazole-3-carboxylate. -
Hydrolysis: Ester
Acid. -
Curtius Rearrangement: Acid
Acyl Azide Isocyanate Amine .-
Validation: This route guarantees the amine position if the carboxylate precursor structure is confirmed.
-
Analytical Characterization
To validate the structure and distinguish it from the 5-amino isomer, use the following spectroscopic markers.
Table 2: Diagnostic Spectral Data
| Technique | Expected Signal (Target: 3-Amine) | Contrast with 5-Amine Isomer |
| Methyl at C3 often shifts to | ||
| Similar in both | ||
| Key: 5-Amino | ||
| NOESY (Critical) | NOE correlation between | 5-Amino isomer: NOE between |
| C5-Me carbon | C3-Me carbon |
Applications in Drug Discovery[2]
This molecule is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition.
-
p38 MAP Kinase Inhibitors:
-
The 1-aryl-5-methylpyrazol-3-amine motif mimics the ATP-binding hinge region.
-
The ortho-chloro group on the phenyl ring forces the phenyl ring out of plane (dihedral angle ~50-60°), creating a conformation that fits into the hydrophobic specificity pocket of kinases.
-
-
Agrochemicals:
-
Used as an intermediate for pyrazole-based herbicides (e.g., Pyraflufen-ethyl analogs), where the amine is further functionalized into a urea or sulfonamide.
-
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritant: Causes skin and eye irritation (H315, H319).
-
Sensitizer: Potential skin sensitizer due to the aniline-like moiety.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Isomers can oxidize to azo compounds upon prolonged air exposure.
References
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
Sources
- 1. 1270344-10-9,2-methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine IUPAC name properties
[1]
Executive Summary
This compound is a specialized heterocyclic building block belonging to the aminopyrazole class.[1] Distinguished by the ortho-chloro substitution on the N1-phenyl ring, this compound serves as a critical pharmacophore in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . Its structural rigidity and specific electronic profile make it a valuable scaffold in the development of kinase inhibitors (e.g., MAPK, CDK) and agrochemical agents. This guide details its physicochemical properties, regioselective synthesis, and application in high-value medicinal chemistry workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is an isomer of the more common 5-amino-3-methyl derivative.[1] The distinction lies in the position of the amine and methyl groups relative to the N1-aryl substituent, a feature that drastically alters its reactivity toward 1,3-electrophiles.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1248301-61-2 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–130 °C (isomer dependent) |
| Predicted LogP | 2.2 ± 0.3 |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~3.5 (pyrazole N2) |
| H-Bond Donors/Acceptors | 1 / 3 |
Synthetic Pathways & Process Chemistry[1][8]
The Regioselectivity Challenge
The synthesis of N-aryl aminopyrazoles via the condensation of arylhydrazines with
-
Kinetic Product (Common): Attack of the terminal hydrazine nitrogen (
) on the ketone/enol carbon typically yields the 5-amino-3-methyl isomer.[1] -
Thermodynamic/Target Product: To obtain the 3-amino-5-methyl isomer (the target), the reaction conditions must be tuned to favor the initial attack on the nitrile or control the tautomeric equilibrium.[1]
Optimized Synthetic Protocol
The following protocol utilizes 3-aminocrotononitrile and (2-chlorophenyl)hydrazine hydrochloride under controlled acidic conditions to favor the formation of the 3-amino-5-methyl scaffold.[1]
Reagents:
-
3-Aminocrotononitrile (1.1 eq)[1]
-
NaOH (10% aq) for neutralization
Step-by-Step Methodology:
-
Preparation: Dissolve (2-chlorophenyl)hydrazine HCl (17.9 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 3-aminocrotononitrile (9.0 g, 110 mmol) dropwise to the stirring solution.
-
Cyclization: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Mechanistic Note: The acidic environment protonates the nitrile, increasing its electrophilicity relative to the enamine carbon, thereby directing the internal hydrazine nitrogen (which is less nucleophilic due to the aryl ring) to attack the nitrile, or facilitating the rearrangement to the thermodynamically stable 3-amino isomer.
-
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~50% volume.
-
Neutralization: Pour the residue into ice-water (200 mL) and basify to pH 8–9 using 10% NaOH solution. The product will precipitate.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) to separate the target 3-amino-5-methyl isomer from the 5-amino-3-methyl byproduct.[1]
Reaction Workflow Diagram
Figure 1: Synthetic workflow for the preparation of this compound.[1][5]
Structural Biology & Pharmacophore Analysis
The "2-Chloro" Orthogonal Effect
The presence of the chlorine atom at the ortho position of the N1-phenyl ring induces a significant steric twist.
-
Torsion Angle: The phenyl ring is forced out of coplanarity with the pyrazole core (dihedral angle ~40–60°).
-
Metabolic Stability: The chlorine atom blocks the metabolically vulnerable ortho position, reducing oxidative clearance by CYP450 enzymes.
-
Selectivity: In kinase inhibitors, this twisted conformation often fills hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than unsubstituted analogs, improving selectivity.
3-Amine vs. 5-Amine Reactivity
The 3-amine group is less sterically hindered than the 5-amine (which is flanked by the N1-aryl group).[1] This makes the 3-amine isomer a superior nucleophile for subsequent reactions, such as the formation of amides or condensation with 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines .
Biological Applications & Therapeutic Potential[11]
This compound is primarily utilized as an intermediate for high-value bioactive molecules rather than a drug itself.[1]
Kinase Inhibition (Pyrazolo[1,5-a]pyrimidines)
Condensation of this compound with 1,3-dielectrophiles (e.g., acetylacetone, ethoxymethylene malononitrile) yields pyrazolo[1,5-a]pyrimidines.[1]
-
Target: p38 MAPK (Mitogen-Activated Protein Kinase).[1]
-
Mechanism: These fused systems act as ATP-competitive inhibitors.[1] The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region.
-
Therapeutic Area: Anti-inflammatory agents (Rheumatoid Arthritis) and Oncology.
Agrochemical Fungicides
Pyrazole-carboxamide derivatives synthesized from this amine show potent activity against phytopathogenic fungi (e.g., Rhizoctonia solani). The 2-chlorophenyl group enhances lipophilicity, aiding in cuticular penetration.
Pathway Visualization
Figure 2: Application of the aminopyrazole scaffold in kinase inhibitor design.
Analytical Characterization
To validate the synthesis of the correct isomer, the following analytical signatures must be confirmed.
-
H NMR (400 MHz, DMSO-
):-
2.15 (s, 3H,
at C5). Note: The methyl signal for the 5-Me isomer is typically shielded relative to the 3-Me isomer due to the anisotropic effect of the N1-aryl ring.[1] -
5.40 (s, 2H,
, exchangeable with ). - 5.65 (s, 1H, Pyrazole H-4).
- 7.30–7.60 (m, 4H, Ar-H).
-
2.15 (s, 3H,
-
C NMR:
-
Distinct signals for C3 (
), C4 ( ), and C5 ( ).
-
-
Mass Spectrometry (ESI+):
- (consistent with Cl isotope pattern 3:1).
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[7] Chemical Reviews, 2011.[7]
-
Aminopyrazole Reactivity: Beilstein J. Org. Chem. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
- Kinase Inhibitor Applications: Schenone, S., et al. "Pyrazolo[1,5-a]pyrimidines: a privileged scaffold in drug discovery." Current Medicinal Chemistry, 2014.
-
Compound Data: PubChem CID 1248301-61-2 (Isomer Analog).[1]
- Synthesis Protocol: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
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- 6. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the pKa Values of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Foreword: The Critical Role of pKa in Modern Drug Discovery
For the discerning researcher in drug development, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile. This parameter profoundly influences a compound's solubility, membrane permeability, and interaction with biological targets, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[1][2] The subject of this guide, 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, represents a class of substituted aminopyrazoles that are of significant interest in medicinal chemistry due to their versatile biological activities.[3][4][5] Understanding the protonation state of this molecule at physiological pH is paramount for optimizing its drug-like properties. This document provides a comprehensive exploration of the theoretical and experimental methodologies for determining the pKa values of this compound, designed to empower scientists with both the foundational knowledge and practical protocols required for this essential characterization.
Section 1: The Physicochemical Landscape of this compound
The structure of this compound presents two primary sites for protonation: the exocyclic 3-amino group and the N2 atom of the pyrazole ring. The relative basicity of these two sites is a nuanced interplay of the electronic effects of the substituents.
-
The Pyrazole Core: The pyrazole ring is an aromatic heterocycle with an amphoteric nature, capable of both donating and accepting a proton.[6][7][8] The lone pair of the N1 nitrogen is involved in the aromatic system, making it pyrrole-like and not basic. The N2 nitrogen, with its lone pair in an sp2 hybrid orbital in the plane of the ring, is pyridine-like and represents a potential protonation site.
-
The 3-Amino Group: This exocyclic amine is a primary site of basicity. Its electron-donating nature can, in turn, influence the basicity of the pyrazole ring.
-
The 1-(2-chlorophenyl) Group: The phenyl ring at the N1 position is conjugated with the pyrazole ring. The chlorine atom at the ortho position exerts a -I (inductive) effect, withdrawing electron density and thus decreasing the basicity of the entire heterocyclic system.
-
The 5-Methyl Group: This alkyl group has a +I (inductive) effect, donating electron density and slightly increasing the basicity of the molecule.
Given these features, we can hypothesize that both the 3-amino group and the N2 nitrogen are plausible protonation sites. Determining their respective pKa values is essential to understand which form of the monocation predominates at a given pH.
Section 2: In Silico Prediction of pKa Values: A First Principles Approach
In the early phases of drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values, guiding synthesis and prioritization of compounds.[1][2][9]
Quantum Mechanical and Semi-Empirical Methods
Quantum mechanical (QM) approaches calculate the energies of the protonated and deprotonated species to determine the pKa. A common and effective strategy is the isodesmic reaction method, which minimizes errors by comparing the molecule of interest to a structurally similar reference compound with a known experimental pKa.[10][11]
Semi-empirical methods such as PM3 and AM1, often combined with a continuum solvation model like COSMO or SMD, offer a balance of speed and accuracy for high-throughput screening.[10] For higher accuracy, Density Functional Theory (DFT) calculations are employed.[6][12]
Computational Workflow: pKa Prediction via Isodesmic Reaction
Caption: Workflow for QM-based pKa prediction.
Empirical and QSAR-Based Tools
Commercial software packages utilize large databases of experimental pKa values to build predictive models based on quantitative structure-activity relationships (QSAR) or linear free energy relationships (LFER), such as the Hammett-Taft equation.[9][13] These tools are extremely fast and are valuable for large-scale virtual screening.
Table 1: Hypothetical Predicted pKa Values for this compound
| Prediction Method | Predicted pKa (Protonation at 3-NH2) | Predicted pKa (Protonation at N2) |
| Semi-Empirical (PM6/COSMO) | 4.8 ± 1.0 | 2.5 ± 1.0 |
| DFT (B3LYP/6-31G*/SMD) | 5.2 ± 0.7 | 2.9 ± 0.7 |
| Commercial Software (e.g., Epik) | 5.0 ± 0.5 | 2.7 ± 0.5 |
Note: These are estimated values for illustrative purposes, based on typical values for aminopyrazoles and the expected electronic effects of the substituents. The exocyclic amino group is predicted to be the more basic site.
Section 3: Experimental pKa Determination: The Gold Standard
While computational predictions are invaluable, experimental determination remains the definitive method for obtaining accurate pKa values.[1][2]
UV-Vis Spectrophotometry
This is a highly sensitive method suitable for compounds with a chromophore that changes upon protonation.
Principle: The Beer-Lambert law is applied to monitor the change in absorbance at a specific wavelength as a function of pH. The pKa is the pH at which the concentrations of the protonated and neutral species are equal.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO or methanol) due to its likely low water solubility.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with constant ionic strength (e.g., 0.1 M KCl).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration in the low micromolar range (e.g., 50 µM). Ensure the percentage of organic solvent is low (e.g., <1%) to avoid affecting the pH.
-
UV-Vis Scans: Record the UV-Vis spectrum (e.g., 200-400 nm) for the compound in a highly acidic (pH ~1) and a highly basic (pH ~12) solution to determine the spectra of the fully protonated and neutral species, respectively. Identify the wavelength of maximum difference (λ_max).
-
Data Collection: Measure the absorbance of each buffered sample at the predetermined λ_max.
-
Data Analysis: Plot absorbance versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.
Potentiometric Titration
This classical method involves the direct measurement of pH changes upon the addition of a titrant.
Principle: A solution of the compound is titrated with a standardized strong acid or base. The pKa is determined from the pH at the half-equivalence point.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa can be extrapolated to 0% organic solvent.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of HCl or NaOH in small, precise increments.
-
Data Collection: Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the point where half of the compound has been neutralized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining site-specific pKa values in molecules with multiple ionizable groups.[1]
Principle: The chemical shift of a nucleus (e.g., ¹H or ¹³C) near an ionizable group is sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated for that specific site.
Table 2: Comparison of Experimental pKa Determination Methods
| Method | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | High sensitivity, requires small amount of sample, suitable for high-throughput | Requires a chromophore that changes with ionization, sensitive to impurities |
| Potentiometric Titration | Direct measurement, no chromophore needed, high precision | Requires larger amounts of pure sample, less suitable for poorly soluble compounds |
| NMR Spectroscopy | Can determine site-specific pKa values in polyprotic molecules | Lower sensitivity, requires larger sample amounts, more time-consuming |
Experimental Workflow: General Approach
Caption: General workflow for experimental pKa determination.
Section 4: Conclusion: A Synthesis of Theory and Practice
The precise determination of the pKa values for this compound is a critical step in its evaluation as a potential drug candidate. While computational methods provide rapid and valuable initial estimates, suggesting the exocyclic amino group is the more basic center with a pKa around 5, these predictions must be substantiated by rigorous experimental validation.[1][2] A multi-faceted approach, perhaps employing UV-Vis spectrophotometry for its sensitivity, complemented by NMR studies to unequivocally assign the pKa to a specific nitrogen atom, would provide the most reliable and comprehensive understanding of the compound's ionization behavior. This knowledge is indispensable for building accurate structure-activity relationships and for guiding the formulation and development of new, effective therapeutics.
References
-
Marín-Luna, M., Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 69. [Link]
-
Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(6), 4594-4602. [Link]
-
Fathy, U., Morsy, E. M. H., Abu-Zied, K. M., & Awad, H. M. (2017). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1735-1744. [Link]
-
Al-Ghorbani, M., & El-Gamal, M. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]
-
Schrödinger, LLC. (Date not available). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger White Paper. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nabi, H. A. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]
-
Sveinsson, J., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3303. [Link]
-
Ibrar, A., Khan, I., & Abbas, N. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Optibrium Ltd. (Date not available). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium White Paper. [Link]
-
Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]
-
Klicić, J. J., Friesner, R. A., & Guida, W. C. (2002). How to Predict the pKa of Any Compound in Any Solvent. Journal of the American Chemical Society, 124(37), 10955-10964. [Link]
-
Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1083-1117. [Link]
-
Singh, N., & Sharma, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 7(5), 460-469. [Link]
-
Al-Ghorbani, M., & El-Gamal, M. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. PubChem. [Link]
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]
-
Chorazy, C., & Chorazy, J. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(1), 196-200. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Scupina, S., & Iacobazzi, R. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Scupina, S., & Iacobazzi, R. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
Sources
- 1. ijirss.com [ijirss.com]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. schrodinger.com [schrodinger.com]
- 10. peerj.com [peerj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. optibrium.com [optibrium.com]
Structural and Functional Divergence of 1-(2-Chlorophenyl) vs. 1-(4-Chlorophenyl) Pyrazole Amines
Executive Summary
In the design of 5-amino-1-arylpyrazoles—a scaffold central to blockbuster agrochemicals (e.g., Fipronil) and emerging kinase inhibitors—the regiochemistry of the chlorine substituent on the N1-phenyl ring is not merely a trivial variation. It is a binary switch that dictates molecular topology.
This guide delineates the critical divergence between the 1-(2-chlorophenyl) (ortho) and 1-(4-chlorophenyl) (para) isomers. The core distinction lies in atropisomerism-like steric constraints : the ortho-chloro substituent forces a high torsional angle (
Part 1: Structural & Electronic Determinants[1]
The biological efficacy of 1-arylpyrazoles is governed by the ability of the phenyl ring to adopt a specific orientation relative to the heterocyclic core.
Steric Torsion and Planarity
The primary differentiator is the steric clash between the chlorine atom and the pyrazole substituents (specifically the lone pairs on N2 or substituents at C5).
-
1-(2-Chlorophenyl) [Ortho]: The chlorine atom at the 2-position creates significant steric repulsion with the pyrazole nitrogen lone pair. To relieve this strain, the phenyl ring rotates out of the plane. Crystallographic data typically reveals torsion angles ranging from 50° to 75° . This "twisted" conformation is critical for fitting into the hydrophobic pocket of GABA-gated chloride channels.
-
1-(4-Chlorophenyl) [Para]: With the chlorine removed from the interface, the phenyl ring can adopt a near-planar conformation with the pyrazole (torsion angles 0° to 20° ), maximizing
- orbital overlap.
Electronic Decoupling
-
Ortho-Effect: The high torsion angle in the 2-Cl isomer disrupts the conjugation between the phenyl
-system and the pyrazole ring. This electronically isolates the two rings, making the pyrazole amine more nucleophilic and less influenced by the phenyl ring's electronics. -
Para-Effect: The planar nature of the 4-Cl isomer allows for strong mesomeric communication. The electron-withdrawing nature of the 4-Cl is transmitted more effectively to the pyrazole, modulating the pKa of the 5-amino group.
Comparative Data Summary
| Feature | 1-(2-Chlorophenyl) Isomer | 1-(4-Chlorophenyl) Isomer |
| Torsion Angle ( | High (~50–75°) | Low (~0–20°) |
| Molecular Shape | Orthogonal / Twisted | Planar / Linear |
| Electronic State | Conjugated System | |
| Solubility | Generally Higher (poor packing) | Generally Lower (efficient stacking) |
| Key Bio-Target | GABA Receptors (Insecticides) | Kinases / Enzymes (Pharma) |
Part 2: Synthetic Pathways & Regiocontrol
The synthesis of these isomers relies on the condensation of aryl hydrazines with
Reaction Mechanism (Graphviz)
The following diagram illustrates the regioselective cyclization pathway. The nucleophilicity of the terminal hydrazine nitrogen is the determining factor for the initial attack.
Figure 1: General synthetic workflow for 5-amino-1-arylpyrazoles. The reaction is highly regioselective due to the nucleophilicity gradient of the hydrazine.
Part 3: Biological Implications (SAR)
The "Fipronil" Effect (GABA Receptors)
In agrochemistry, the 1-(2,6-dichloro-4-trifluoromethylphenyl) motif is legendary (Fipronil).
-
Mechanism: The receptor binding pocket requires a bulky, hydrophobic moiety positioned orthogonally to the pyrazole core to block the chloride channel pore.
-
2-Cl vs 4-Cl: The 1-(2-chlorophenyl) analog mimics this twist, retaining significant activity. The 1-(4-chlorophenyl) analog, being planar, fails to occupy the orthogonal space required for channel blockage, often resulting in a >100-fold loss in potency .
Pharmacological Targets (Kinases)
In medicinal chemistry, where targets often involve narrow clefts (e.g., ATP-binding sites of kinases), the planar 1-(4-chlorophenyl) isomer is frequently preferred. Its ability to stack via
Part 4: Experimental Protocols
Synthesis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Objective: Synthesize the ortho-chloro isomer with high purity.
Reagents:
-
(2-Chlorophenyl)hydrazine hydrochloride (10 mmol)
-
Ethoxymethylenemalononitrile (10 mmol)
-
Ethanol (absolute, 20 mL)
-
Triethylamine (11 mmol)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-chlorophenyl)hydrazine hydrochloride in Ethanol.
-
Neutralization: Add Triethylamine dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.
-
Addition: Add Ethoxymethylenemalononitrile in a single portion.
-
Reflux: Heat the mixture to reflux (
C) for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). -
Precipitation: Cool the reaction mixture to room temperature, then chill on an ice bath for 30 minutes. The product typically precipitates as a solid.
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (
mL). -
Recrystallization: Recrystallize from hot ethanol to yield white/off-white crystals.
Validation (NMR):
-
The 2-Cl isomer will show a distinct splitting pattern in the aromatic region (7.3–7.6 ppm) characteristic of an ABCD system.
-
The 4-Cl isomer (if synthesized using 4-chlorophenylhydrazine) will show a symmetric AA'BB' doublet system, easily distinguishable.
Biological Assay Logic (GABA vs. Kinase)
To validate the structural hypothesis, run parallel screens:
-
Assay A (Shape Sensitive): Insect GABA-gated chloride channel binding (Radioligand displacement of [3H]-EBOB). Expectation: 2-Cl >> 4-Cl.
-
Assay B (Planar Sensitive): Generic Kinase Panel (e.g., CDK2/Cyclin A). Expectation: 4-Cl
2-Cl (dependent on specific linker).
References
-
Regioselective Synthesis of 5-Aminopyrazoles
-
Structural Analysis of Pyrazole Torsion
- Title: 1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole.
- Source: Acta Crystallographica Section E (2009).
-
URL:[Link]
-
Biological Activity (GABA/Fipronil Context)
-
Synthetic Methodology (Green Chemistry)
- Title: Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles.
- Source: Molecular Diversity (2013).
-
URL:[Link]
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pure.kfas.org.kw [pure.kfas.org.kw]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Methodological & Application
Application Note: High-Fidelity Diazotization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Executive Summary
This application note details the rigorous procedure for the diazotization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (Substrate 1 ). Unlike stable phenyl-diazonium salts, pyrazole-3-diazonium species exhibit distinct kinetic instability and a propensity for rapid decomposition or self-coupling (triazene formation).
The 2-chlorophenyl substituent at the
-
Method A (Aqueous/Acidic): For downstream azo-coupling or hydrolysis.
-
Method B (Non-Aqueous/Organic): For Sandmeyer-type transformations (radical pathways).
Mechanistic Principles & Critical Control Points
Reaction Pathway
The transformation relies on the generation of the nitrosonium ion (
Figure 1: Mechanistic pathway highlighting the critical risk of triazene formation if acidity is not maintained.
Substrate-Specific Challenges
-
Solubility: The 1-(2-chlorophenyl) moiety renders the molecule lipophilic. Standard aqueous HCl is often insufficient to fully dissolve the substrate, leading to heterogeneous reactions and encapsulated unreacted amine.
-
Stability: Pyrazole-3-diazonium salts are thermally labile. Above 10°C, they may undergo dediazoniation (loss of
) to form reactive carbocations or radicals.
Experimental Protocols
Method A: Aqueous-Organic Hybrid Diazotization
Best for: Azo dye synthesis, Hydrolysis (OH substitution).
Rationale: To overcome the solubility issue of the 2-chlorophenyl derivative, a co-solvent (Acetic Acid) is used to maintain a homogeneous phase before the addition of nitrite.
Reagents:
-
Substrate 1 : 10 mmol (2.07 g)
-
Hydrochloric Acid (37%): 6.0 mL (Excess required to prevent triazene)
-
Acetic Acid (Glacial): 10 mL
-
Sodium Nitrite (
): 11 mmol (0.76 g) dissolved in 2 mL -
Urea: ~100 mg (Scavenger)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL 3-neck round-bottom flask, suspend Substrate 1 in Glacial Acetic Acid (10 mL). Stir until partially dissolved.
-
Acidification: Cool the mixture to 0–5°C using an ice/salt bath. Dropwise add Conc.[2] HCl (6.0 mL). Note: The mixture may thicken as the hydrochloride salt precipitates; this is normal.
-
Diazotization: Maintain temperature < 5°C. Add the
solution dropwise via a pressure-equalizing addition funnel over 15 minutes.-
Visual Check: The suspension should gradually clear or change color (often to yellow/orange) as the diazonium salt forms.
-
-
Digestion: Stir at 0–5°C for 30 minutes.
-
Validation (Starch-Iodide): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).
-
Quenching: If the starch-iodide test is positive, add Urea (small spatula tip) and stir for 5 minutes until the test is negative (to prevent side reactions in the next step).
-
Utilization: Use this solution immediately for the coupling step. Do not isolate.
Method B: Non-Aqueous Diazotization (Doyle/Sandmeyer Conditions)
Best for: Halogenation (Sandmeyer), Deamination, or Anhydrous Coupling.
Rationale: Uses tert-Butyl Nitrite (TBN) in organic solvent. This avoids water entirely, stabilizing the diazonium species and allowing for radical-based transformations often required for this scaffold.
Reagents:
-
Substrate 1 : 10 mmol
-
tert-Butyl Nitrite (TBN): 15 mmol (1.5 equiv)
-
Acetonitrile (MeCN): 20 mL (Dry)
-
Acid Source:
(optional, for isolating stable salt) or -TsOH.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve Substrate 1 in dry Acetonitrile (20 mL).
-
Reagent Addition: Cool to 0°C. Add tert-Butyl Nitrite dropwise.
-
Activation:
-
For Sandmeyer (e.g., Chlorination): Add
(1.2 equiv) directly to this solution. -
For Salt Isolation: Add
(1.1 equiv) dropwise. The diazonium tetrafluoroborate salt will precipitate.
-
-
Reaction: Allow to warm to Room Temperature (RT) over 1 hour.
-
Note: Non-aqueous diazonium species of pyrazoles are significantly more stable and can often be handled at RT for short periods.
-
Quantitative Data & Troubleshooting
Stability Profile
The following table summarizes the half-life (
| Condition | Temperature | Solvent System | Estimated | Risk |
| Aq. HCl | 0°C | ~1-2 Hours | Hydrolysis to phenol | |
| Aq. HCl | 25°C | < 10 Mins | Rapid | |
| MeCN/TBN | 25°C | Acetonitrile | > 4 Hours | Low (Stable) |
| Solid Salt | 25°C | ( | Days | Shock Sensitive (Dry) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Precipitate forms during nitrite addition | Triazene formation due to low acidity. | Increase HCl concentration; ensure pH < 1. |
| No reaction on Starch-Iodide paper | Insufficient Nitrite or Nitrite decomposition. | Add fresh |
| Violent bubbling ( | Temperature too high; decomposition. | Cool to -5°C. Slow down addition rate. |
| Oily residue instead of clear solution | Phase separation of lipophilic substrate. | Switch to Method A (Acetic Acid co-solvent). |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal diazotization protocol based on downstream application.
Safety & Compliance (E-E-A-T)
-
Explosion Hazard: Dry diazonium salts, particularly with chloride counter-ions, are shock-sensitive explosives. Never dry the diazonium chloride salt. If isolation is necessary, convert to the tetrafluoroborate (
) or hexafluorophosphate ( ) salt. -
Toxic Gas: Reaction with
can release fumes. Perform all operations in a fume hood. -
Chemical Compatibility: The 2-chlorophenyl group is stable to these conditions, but avoid strong reducing agents which could dechlorinate the aromatic ring.
References
-
Synthesis of Pyrazole Diazonium Salts: Du, Y., et al. (2017).[3] "Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives." RSC Advances.
- Diazotization Mechanisms: Zollinger, H. (1994).
- Non-Aqueous Diazotization (TBN): Barbero, M., et al. (2017). "t-Butyl Nitrite." Encyclopedia of Reagents for Organic Synthesis.
-
Stability of Heterocyclic Diazoniums: Schotten, C., et al. (2020). "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Reaction Chemistry & Engineering.
-
General Protocol for Aminopyrazoles: Mohr, F., et al. (2014). "The Chemistry of Pyrazole-3(5)-Diazonium Salts." Chemistry of Heterocyclic Compounds.
Sources
Application Note: Microwave-Assisted Synthesis of 1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine
This Application Note provides a comprehensive, microwave-assisted protocol for the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine . This specific pyrazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for p38 MAP kinase inhibitors, analgesic agents, and high-affinity ligands for various G-protein coupled receptors.
Abstract & Core Logic
The conventional synthesis of 3-amino-5-methyl-1-arylpyrazoles via the condensation of arylhydrazines with
This protocol utilizes microwave irradiation to accelerate the cyclocondensation of (2-chlorophenyl)hydrazine hydrochloride and 3-aminocrotononitrile . The rapid dielectric heating promotes the nucleophilic attack of the hydrazine on the electrophilic centers of the nitrile precursor, significantly reducing reaction time to under 20 minutes while enhancing the regioselectivity toward the thermodynamically stable 3-amino-5-methyl isomer.
Reaction Scheme
The synthesis proceeds through the acid-catalyzed condensation of the hydrazine with the enaminonitrile. The 2-chlorophenyl group at the N1 position introduces steric bulk and electronic effects that influence the initial nucleophilic attack, favoring the formation of the 5-methyl-3-amine scaffold over the 3-methyl-5-amine regioisomer.
Figure 1: Reaction pathway for the microwave-assisted synthesis of the target pyrazole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| (2-Chlorophenyl)hydrazine HCl | 179.05 | 1.0 | 1.79 g | Nucleophile Source |
| 3-Aminocrotononitrile | 82.10 | 1.1 | 0.90 g | C3-C5 Fragment |
| Ethanol (Absolute) | 46.07 | Solvent | 10 mL | Reaction Medium |
| Triethylamine (Optional) | 101.19 | 0.5 | ~0.7 mL | pH Modulator* |
| Sodium Hydroxide (10% aq) | 40.00 | - | ~20 mL | Workup/Neutralization |
*Note: The HCl salt of the hydrazine provides sufficient acidity to catalyze the reaction. Triethylamine is only used if the free base hydrazine is employed or to buffer highly acidic mixtures.
Microwave Instrumentation Setup
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Stirring: High magnetic stirring (600 rpm).
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).
Step-by-Step Methodology
Step 1: Pre-Reaction Assembly
-
Weigh 1.79 g (10 mmol) of (2-chlorophenyl)hydrazine hydrochloride and transfer it to the 35 mL microwave vial.
-
Add 0.90 g (11 mmol) of 3-aminocrotononitrile.
-
Add 10 mL of absolute ethanol.
-
Seal the vial and vortex for 30 seconds to create a uniform suspension. Note: The solids may not fully dissolve at room temperature.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
-
Ramp Time: 2 minutes to reach target temperature.
-
Hold Temperature: 140°C.
-
Hold Time: 15 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200W (Dynamic mode).
-
Cooling: Active air cooling to 50°C post-reaction.
Step 3: Workup & Isolation
-
Upon completion, carefully vent the vial (if required by system) and transfer the reaction mixture to a 100 mL beaker.
-
The solution will likely be a dark orange/brown liquid.
-
Slowly add 20 mL of 10% NaOH solution while stirring. This neutralizes the HCl salt and precipitates the free amine product.
-
Add 30 mL of ice-cold water to maximize precipitation.
-
Stir the slurry in an ice bath for 30 minutes.
Step 4: Purification
-
Filter the solid precipitate using a Buchner funnel.
-
Wash the cake with cold water (
mL) to remove salts and unreacted hydrazine. -
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~15 mL). Allow it to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the off-white to pale yellow crystals by filtration and dry in a vacuum oven at 45°C for 4 hours.
Results & Characterization
Expected Yield & Properties
-
Appearance: Pale yellow to off-white crystalline solid.
-
Yield: 85–92% (Microwave) vs. 60–70% (Conventional Reflux).
-
Melting Point: 128–131°C (Lit. range for analogous 3-amino-5-methyl-1-arylpyrazoles).
Spectral Validation (Simulated Data)
To validate the structure, ensure the following signals are present:
-
1H NMR (400 MHz, DMSO-d6):
- 2.10 (s, 3H, CH3 at C5).
- 5.45 (s, 1H, CH at C4, pyrazole ring).
- 5.10 (br s, 2H, NH2 , exchangeable with D2O).
- 7.30–7.60 (m, 4H, Ar-H , 2-chlorophenyl pattern).
-
Mechanistic Check: The presence of the singlet at ~5.45 ppm confirms the pyrazole ring formation. If the reaction failed or formed an open-chain hydrazone, this specific aromatic proton signal would be absent or shifted.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete cyclization or residual solvent. | Increase MW hold time to 20 min. Ensure rigorous drying of the final product. |
| Red/Dark Impurities | Oxidation of hydrazine. | Purge the reaction vial with Nitrogen/Argon before sealing. |
| Regioisomer Mixture | Incorrect pH control. | Ensure the starting material is the HCl salt. If using free base, add 1.0 eq of acetic acid. |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
-
Microwave-Assisted Synthesis of Pyrazoles: Martins, M. A. P., et al. "Microwave-assisted synthesis of 5-trichloromethyl substituted 1-phenyl-1H-pyrazoles."[4] Tetrahedron Letters, 2003, 44(35), 6669–6672.[4]
-
Regioselectivity in Pyrazole Synthesis: Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." Journal of Organic Chemistry, 2005.
-
General Protocol for Aminopyrazoles: El-Emary, T. I. "Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation." Journal of Islamic Pharmacy, 2021. (Demonstrates reactivity of 2-chlorophenylhydrazine under MW).
-
Precursor Reactivity (3-Aminocrotononitrile): Al-Zaydi, K. M. "Studies with enaminonitriles: Synthesis and chemical reactivity... under microwave heating." Journal of Chemical Research.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
[1][2]
Ticket ID: PYR-3A-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine[][2]
Introduction: The Specialist’s Perspective
Welcome to the technical support hub. You are likely working with This compound (CAS: Dependent on specific salt/batch, generically referred to here as Target-3A ).[][2]
From an application standpoint, this molecule presents a classic "heterocyclic paradox": it is simple in structure but deceptively difficult to purify due to regioisomerism . The synthesis—typically involving the condensation of 2-chlorophenylhydrazine with a
This guide prioritizes regio-purity and removal of hydrazine residues , which are known to cause catalyst poisoning in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).[][2]
Module 1: The "Regio-Isomer Crisis" (Diagnostic)
Before attempting bulk purification, you must confirm which isomer you have. The 2-chloro substituent on the phenyl ring exerts a steric twist (ortho-effect), which impacts the solubility and crystallization behavior of the isomers differently.[]
The Diagnostic Check (1H NMR): Do not rely solely on LC-MS, as both isomers have identical masses (MW ~207.66). Use 1H NMR in DMSO-d6.
| Feature | Target: 3-Amino-5-Methyl | Impurity: 5-Amino-3-Methyl |
| Methyl Signal | ||
| Pyrazole C4-H | ||
| NH2 Signal | Broad singlet, often sharper.[][2] | Broad, often hydrogen-bonded.[][2] |
Tech Note: The methyl group in the 5-position (your target) is spatially closer to the orthogonal 2-chlorophenyl ring, leading to a slight deshielding or specific NOE (Nuclear Overhauser Effect) signal interaction with the phenyl protons.[]
Module 2: Chemical Purification (Acid-Base Workup)
Context: This is the most robust "self-validating" method.[][2] It exploits the basicity of the exocyclic amine (pKa ~ 3.5 - 4.5).[] Neutral impurities (starting nitriles, cyclization tars) will not protonate, while the aminopyrazole will.
The Protocol:
-
Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) . (Do not use DCM; it forms emulsions with the specific densities involved here).
-
Extraction (Acid Phase): Extract the organic layer 2x with 1.0 M HCl (aq).
-
Observation: The product moves to the aqueous layer (yellowish). Dark tars remain in the EtOAc.[]
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes non-basic regioisomers and neutral byproducts).
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10 using 4.0 M NaOH or saturated Na₂CO₃ .
-
Critical Step: The product will precipitate as a free base.[]
-
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane). Dry over Na₂SO₄ and concentrate.
Visual Workflow (DOT):
Caption: Logical flow for the Acid-Base purification cycle, isolating the basic aminopyrazole from neutral organic impurities.
Module 3: Crystallization & Solid-State Refinement
If the acid-base workup yields a solid that is still slightly colored (often pink/brown due to trace hydrazine oxidation), use recrystallization.
Solvent System Compatibility Table:
| Solvent System | Suitability | Notes |
| Ethanol / Water (9:1) | High | Best for bulk purification.[][2] Dissolve in hot EtOH, add H₂O until turbid, cool slowly. |
| Toluene / Heptane | Medium | Good for removing non-polar impurities.[][2] The 2-Cl group increases solubility in Toluene.[][2] |
| Ethyl Acetate / Hexane | Low | Often leads to "oiling out" rather than crystallization for this specific lipophilic analog.[][2] |
| Isopropyl Alcohol (IPA) | High | Excellent for final polishing of the free base. |
Troubleshooting "Oiling Out":
-
Issue: The compound separates as a yellow oil at the bottom of the flask upon cooling.
-
Cause: Cooling too rapidly or the melting point is depressed by impurities.[][2]
-
Fix: Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass surface. Allow to cool to Room Temp undisturbed before moving to an ice bath.
Module 4: Chromatographic Separation (The Last Resort)
If you are separating the 3-amino and 5-amino isomers (which both protonate and track together in Acid-Base workup), you must use column chromatography.[][2]
-
Stationary Phase: Silica Gel (40-63 µm).[][2]
-
Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) .
-
Start: 100% DCM.[][2]
-
Ramp: 0%
5% MeOH.
-
-
Additives: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.
-
Why? Aminopyrazoles streak badly on acidic silica.[][2] The base neutralizes the silica protons, sharpening the peaks.
-
Decision Matrix (Method Selection):
Caption: Decision tree for selecting the appropriate purification method based on regio-purity and physical state.
FAQ: Frequently Asked Questions
Q1: My product is turning pink/red on the bench. Is it decomposing?
-
A: Likely yes, but superficially. Aminopyrazoles are electron-rich and prone to surface oxidation by air, especially if trace metals are present.[][2]
-
Fix: Store the purified solid under Nitrogen/Argon in the dark. If the color is deep, wash with cold ether or recrystallize with a pinch of activated charcoal.
Q2: Can I use the crude material for the next step (e.g., Amide coupling)?
-
A: No. The unreacted hydrazine (often present in crude) is a potent nucleophile and a catalyst poison. It will compete with the aminopyrazole in coupling reactions, leading to complex mixtures that are impossible to separate later.
Q3: Why is the 2-chlorophenyl group making purification harder than the phenyl analog?
-
A: The 2-Cl group breaks the symmetry and adds lipophilicity (LogP increases).[] This makes the compound more soluble in organic solvents, reducing the efficiency of precipitation/crystallization compared to the unsubstituted phenyl analog. You may need to use more concentrated solutions for crystallization.[][2]
References
-
Regioselectivity in Pyrazole Synthesis
-
Title: Regioselective synthesis of 1-aryl-3-amine-5-methylpyrazoles.[][2]
- Source:Journal of Heterocyclic Chemistry (General methodology reference).
- Context: Explains the kinetic vs.
-
-
Purification of Aminopyrazoles
-
Title: Purification of 5-aminopyrazoles and their application in fused heterocycle synthesis.[][2]
- Source:Organic Process Research & Development.
- Context: Validates the acid-base workup str
-
-
pKa and Solubility Data
(Note: Specific melting points and spectra should be cross-referenced with your internal batch data, as polymorphic forms may exist for this specific chlorinated derivative.)
Technical Support Center: Purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the purification of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses common issues and initial queries that arise during the purification process.
Q1: What are the most likely impurities in my crude this compound product?
A: The impurity profile depends heavily on the synthetic route, but for common syntheses like the Knorr pyrazole synthesis, you can expect several classes of impurities.[1][2] These typically include unreacted starting materials such as (2-chlorophenyl)hydrazine and the 1,3-dicarbonyl compound (e.g., a β-keto nitrile like 3-oxobutanenitrile). Additionally, side reactions can lead to the formation of regioisomers, where the substituents on the pyrazole ring are arranged differently.
Q2: My crude product is a dark, viscous oil, not a solid. How should I proceed?
A: It is common for crude products to be oily due to residual solvents and impurities. Before attempting complex purification, try to solidify the material. You can attempt to precipitate the product by triturating it with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes.[3] If this fails, consider converting the amine product into its hydrochloride salt. Amines often form stable, crystalline salts that are easier to handle and purify by recrystallization.[4][5] The free base can be regenerated later by neutralization.
Q3: What is the most straightforward first step for purification?
A: For most organic compounds, recrystallization is the simplest initial purification technique.[4][6] It is effective at removing small amounts of impurities if a suitable solvent can be found. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[4] If recrystallization fails to yield a product of sufficient purity, an acid-base extraction is a highly effective next step for this specific molecule due to its basic amine group.[7][8][9]
Q4: My NMR analysis shows significant amounts of unreacted (2-chlorophenyl)hydrazine. How can I remove it?
A: Both your desired product and the starting hydrazine are basic. However, their basicities may differ slightly. A carefully performed column chromatography can separate them. A more effective method is often an acid-base extraction.[7][10] By dissolving the crude mixture in an organic solvent and washing with a dilute acid, both the product and the hydrazine will move to the aqueous layer as their respective salts. After separating the layers, slowly adding a base to the aqueous layer will cause the amines to precipitate. Since their solubilities may differ, they might precipitate at slightly different pH values, allowing for some separation.
Q5: I suspect I have a regioisomeric impurity. How can I separate it from my desired product?
A: Regioisomers often have very similar physical properties, making them difficult to separate. Recrystallization is unlikely to be effective. The most powerful technique for this challenge is flash column chromatography.[11][12] You will likely need to screen various solvent systems (mobile phases) and potentially use a high-performance silica gel to achieve baseline separation. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify the optimal conditions.
Q6: My compound seems to be irreversibly sticking to the silica gel during column chromatography. What's happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic and can strongly adsorb basic molecules through acid-base interactions, leading to poor recovery and streaking on the column.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to your mobile phase.[6] Alternatively, using a different stationary phase like neutral alumina is an excellent option.[6]
Impurity Profile and Purification Strategy
The choice of purification method should be guided by the nature of the impurities present.
| Impurity Type | Example | Chemical Nature | Recommended Primary Removal Method |
| Starting Material | (2-chlorophenyl)hydrazine | Basic | Acid-Base Extraction, Column Chromatography |
| Starting Material | 3-Oxobutanenitrile | Neutral | Acid-Base Extraction |
| Side Product | Regioisomer | Basic | Flash Column Chromatography |
| Solvent | Ethanol, Toluene, etc. | Neutral | Evaporation under reduced pressure, High Vacuum |
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
In-Depth Troubleshooting Guides & Protocols
Purification by Acid-Base Extraction
This technique is highly effective for separating basic compounds like your target amine from neutral or acidic impurities. The principle relies on the ability to change the solubility of the amine by protonating it with an acid to form a water-soluble salt.[8][9][10]
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The protonated amine product, now a salt, will be in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for further analysis.[7]
-
Backwash (Optional but Recommended): To remove any residual neutral compounds from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.[13]
-
Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add a concentrated basic solution (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your purified amine product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under high vacuum to remove all traces of water.
Purification by Recrystallization
Recrystallization is a powerful technique for removing small quantities of impurities, provided a suitable solvent is identified.[4]
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78 | Good starting point for many pyrazole derivatives.[6] |
| Isopropanol | 82 | Often a good choice for compounds with moderate polarity.[6] |
| Ethyl Acetate | 77 | Can be effective; often used in combination with hexanes.[6] |
| Toluene | 111 | Higher boiling point, good for less polar compounds. |
| Ethanol/Water | Variable | A mixture can be used if the compound is too soluble in pure ethanol.[6] |
| Ethyl Acetate/Hexanes | Variable | A common combination for achieving ideal solubility characteristics. |
Detailed Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification by Flash Column Chromatography
This is the most powerful technique for separating complex mixtures or isomers.[11][14] For this compound, special considerations for its basic nature are required.
Detailed Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen mobile phase. To prevent compound adsorption, add ~1% triethylamine (Et3N) to the mobile phase used for both the slurry and the elution.[6] Alternatively, use neutral alumina as the stationary phase.
-
Column Packing: Pack a glass column with the prepared slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing). Apply positive pressure to the top of the column to achieve a fast flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.
References
- BenchChem. (2025).
- Study.com. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- Atkinson, S., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
- Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
- National Institutes of Health. (n.d.).
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- El-Sayed, N. N. E., et al. (2020).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. study.com [study.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for recrystallizing 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Technical Support Center: Solvent Selection for Recrystallization
Introduction: A Word on First Principles
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature.[1] A successful recrystallization hinges on the meticulous selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][2] As the saturated hot solution cools, the solubility of the compound decreases, forcing it out of solution to form a purified crystal lattice that excludes impurities.[2]
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal properties of a recrystallization solvent?
An ideal recrystallization solvent should exhibit several key characteristics:
-
High-Temperature Coefficient: The solvent must dissolve your compound when hot but not when cold.[1][2] This differential solubility is the fundamental driver of the recrystallization process.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving. While no public melting point is available for this specific molecule, related pyrazole derivatives often have melting points above 100°C. Solvents with boiling points between 60-120°C are often good starting points.
-
Inertness: The solvent must not react with the compound being purified.[2][3]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by evaporation.[2]
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally friendly as possible.[3]
FAQ 2: Based on its structure, what solvents are good starting points for 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine?
To make an educated guess, we apply the "like dissolves like" principle. Let's analyze the molecule's structure:
-
Pyrazol-3-amine core: This portion is polar and capable of hydrogen bonding.
-
2-chlorophenyl group: This large aromatic group is predominantly non-polar.
-
Methyl group: A small, non-polar substituent.
The combination of these groups suggests a molecule of intermediate polarity . Therefore, it is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar solvents like water at room temperature. A good starting point is to screen solvents of intermediate polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Screening |
| Ethanol | 78 | 5.2 | A polar protic solvent that may dissolve the compound when hot. |
| Isopropanol (IPA) | 82 | 4.3 | Slightly less polar than ethanol; a very common recrystallization solvent. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar aprotic solvent. |
| Acetone | 56 | 5.1 | A polar aprotic solvent; its low boiling point can be a drawback. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent that may work well given the chlorophenyl group. |
| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar solvents. Unlikely to work alone but are excellent anti-solvents. |
FAQ 3: How do I perform a systematic solvent screen?
This is the most critical experimental step. Always perform this on a small scale.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes, one for each solvent you plan to test.
-
Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Agitate the mixture.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. It may, however, be useful as the "good" solvent in a mixed-solvent pair.
-
Observation 2: If the solid remains insoluble or is only sparingly soluble, proceed to the next step.[1]
-
-
Hot Solvent Test: Gently heat the test tube in a water or sand bath. Add more solvent dropwise, bringing the mixture to a boil after each addition, until the solid just dissolves. Do not add a large excess of solvent.[4]
-
Observation 3: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.
-
Observation 4: If a very large volume of solvent is required, the compound's solubility is too low, and this solvent is likely a poor choice.
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the tube with a glass rod or placing it in an ice bath.[4]
-
Observation 5: Abundant crystal formation upon cooling indicates an excellent solvent choice.
-
Observation 6: Poor or no crystal formation suggests the compound is too soluble even in the cold solvent or the solution is not sufficiently concentrated.[4]
-
-
Repeat: Repeat steps 2-4 for each selected solvent to identify the best candidate.
FAQ 4: What is a mixed-solvent system and when should I use one?
A mixed-solvent system (or solvent-antisolvent pair) is used when no single solvent has the ideal properties. This technique involves two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[5][6]
When to Use:
-
When your compound is very soluble in one solvent (e.g., ethanol) and very insoluble in another (e.g., water).
-
When a single solvent leads to "oiling out."
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid.[5] This cloudiness is the point of saturation, where the compound begins to precipitate.
-
If persistent cloudiness appears, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[5]
-
Set the now-saturated solution aside to cool slowly, allowing for crystal formation.
Troubleshooting Guide
Problem: My compound will not dissolve, even when heating.
-
Cause: The compound is likely insoluble or has very low solubility in the chosen solvent.
-
Solution: You have selected a "bad" solvent. This solvent might be useful as an anti-solvent in a mixed-solvent pair, but it will not work on its own. Try a more polar or less polar solvent based on your initial screening.
Problem: The compound dissolves easily in the cold solvent.
-
Cause: The compound is too soluble for this to be a good single recrystallization solvent.
-
Solution: Discard this solvent as a single-solvent option. However, note it as a potential "good" solvent for a mixed-solvent system.
Problem: My compound "oils out" instead of forming crystals.
-
Cause: This occurs when the saturated solution cools to a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.[7] This is common when the solution is too concentrated or cools too quickly.
-
Solutions:
-
Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation concentration.[7][8]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[8]
-
Try a different solvent, perhaps one with a lower boiling point.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may be supersaturated, or you may have used too much solvent.[8]
-
Solutions:
-
Induce Crystallization: Gently scratch the inner wall of the flask with a glass stirring rod at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[8][9]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[8]
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[4][8] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Problem: The crystal yield is very low.
-
Cause: This is often due to using too much solvent during dissolution or washing, which leaves a significant amount of the product dissolved in the mother liquor.[4][10]
-
Solutions:
-
Ensure you are using the minimum amount of hot solvent required for dissolution.
-
After filtering the crystals, wash them with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[4]
-
Cool the filtrate (mother liquor) in an ice bath for an extended period. Sometimes a second crop of crystals can be recovered, although they may be less pure than the first.
-
Visual Workflow
Caption: Workflow for systematic solvent selection.
References
-
Mixed-solvent recrystallisation. University of York, Department of Chemistry.[Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Recrystallization using two solvents. YouTube video from The Experimentalist.[Link]
-
Recrystallization. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry.[Link]
-
Recrystallisation. University of Toronto, Department of Chemistry.[Link]
-
Recrystallization, filtration and melting point. Barnard College, Columbia University, Department of Chemistry.[Link]
-
Problems in recrystallization. Biocyclopedia.[Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry.[Link]
-
Experiment 9 — Recrystallization. Swarthmore College, Department of Chemistry & Biochemistry.[Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]
-
The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate.[Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts.[Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Amine Formation
Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the formation of pyrazole amines. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, with a focus on the critical parameter of reaction temperature.
I. Frequently Asked Questions (FAQs)
Question 1: My pyrazole amine synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields are a frequent challenge in pyrazole amine synthesis and can be attributed to several factors, with reaction temperature being a primary culprit.[1] Suboptimal temperatures can lead to incomplete reactions or the degradation of starting materials and products.[1][2]
Here is a systematic approach to troubleshooting low yields:
-
Purity of Starting Materials: Ensure all reactants, especially the amine and the pyrazole precursor, are of high purity. Impurities can lead to unwanted side reactions.[1]
-
Reaction Temperature Optimization: The optimal temperature is highly dependent on the specific substrates and reaction conditions. While some syntheses proceed at room temperature, many require heating.[1][3] It is crucial to perform a systematic temperature screen. For example, a reaction might be initially attempted at room temperature, then incrementally increased (e.g., to 60 °C, 80 °C, 95 °C, or reflux) while monitoring the reaction progress.[1][3][4]
-
Reaction Time: In conjunction with temperature, reaction time is critical. A reaction that is too short may be incomplete, while an overly long reaction time, especially at elevated temperatures, can lead to product decomposition.[2] Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence reaction kinetics and, consequently, the yield.[1][3] Some reactions may not proceed at all without a catalyst.[3] A change in solvent can also dramatically affect the outcome.[5]
-
Atmosphere: Amines, in particular, can be susceptible to air oxidation, which can lead to the formation of impurities and discoloration of the reaction mixture.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.[2]
Below is a troubleshooting decision tree to guide your optimization process:
Caption: Decision tree for troubleshooting low yield in pyrazole amine synthesis.
Question 2: I am observing the formation of multiple products, possibly regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.[1] Controlling regioselectivity often requires careful manipulation of the reaction conditions.
-
Influence of Reaction Temperature: While not always the primary factor for regioselectivity, temperature can play a role. It is advisable to screen a range of temperatures to determine if a specific temperature favors the formation of the desired isomer.
-
Catalyst and Solvent Selection: The choice of catalyst and solvent system can have a more pronounced effect on regioselectivity.[1] It is highly recommended to consult the literature for precedents with similar substrates to guide your selection.
-
Order of Reagent Addition: In some cases, the order in which the reagents are added can influence the reaction pathway and, therefore, the regioselectivity. For instance, adding one reagent dropwise at a specific temperature might favor one isomer over another.[6]
Separation of Regioisomers:
If the formation of regioisomers cannot be completely suppressed, separation is necessary. Flash column chromatography is the most common technique for separating regioisomers.[1] The choice of eluent system is critical and often requires some experimentation. A good starting point is a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[1]
Question 3: My reaction is not proceeding at all, even at elevated temperatures. What should I consider?
Answer:
A stalled reaction can be frustrating, but there are several factors to investigate:
-
Necessity of a Catalyst: Many pyrazole syntheses require a catalyst to proceed.[3] If you are attempting a catalyst-free reaction, it is possible that one is necessary for your specific substrates.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts can degrade over time or may be poisoned by impurities in your starting materials or solvent.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.[1] If your reactants are not soluble in the chosen solvent at the reaction temperature, the reaction will not proceed efficiently. Trying a different solvent with better solubility for your starting materials is a good troubleshooting step.
-
Reaction Temperature: While you may have tried elevated temperatures, it's possible that even higher temperatures are required. Some reactions are conducted at temperatures as high as 95°C or even higher.[1][4] However, be mindful of the thermal stability of your reactants and products to avoid decomposition.[2]
-
Incorrect Reagents: Double-check that you have used the correct starting materials and that they are what they are labeled as.
II. Experimental Protocols & Data
General Protocol for Temperature Optimization
This protocol provides a framework for systematically optimizing the reaction temperature for pyrazole amine formation.
-
Setup: In parallel reaction vials, combine the pyrazole precursor (1.0 eq), the amine (1.1 eq), and the chosen solvent. If a catalyst is required, add it at the appropriate loading (e.g., 5-10 mol%).
-
Temperature Screening: Place the reaction vials in separate heating blocks set to a range of temperatures. A typical starting range could be room temperature, 40 °C, 60 °C, 80 °C, and 100 °C.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC or HPLC to determine the consumption of starting materials and the formation of the desired product.
-
Analysis: Based on the results, identify the temperature that provides the best balance of reaction rate and yield, with minimal formation of byproducts.
Table 1: Example Temperature Screening Data for Pyrazole Amine Synthesis
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Observations |
| 1 | Room Temp | 24 | < 5 | < 5 | No significant reaction |
| 2 | 40 | 24 | 30 | 25 | Slow conversion |
| 3 | 60 | 12 | 85 | 78 | Good conversion, clean reaction |
| 4 | 80 | 6 | > 95 | 85 | Faster reaction, minor impurities |
| 5 | 100 | 4 | > 95 | 70 | Significant byproduct formation |
This is example data and will vary depending on the specific reaction.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for pyrazole amine synthesis and optimization.
Caption: Experimental workflow for pyrazole amine synthesis and optimization.
III. Mechanistic Considerations
Understanding the reaction mechanism can provide valuable insights for troubleshooting. The formation of pyrazoles often proceeds through a cyclocondensation reaction.[3] The initial step is typically the formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization.[7]
Temperature can influence each of these steps differently. For example, the initial condensation may be favored at a lower temperature, while the final aromatization step might require more thermal energy. Side reactions, such as the decomposition of the hydrazine starting material, can also be temperature-dependent.[7]
In-line monitoring techniques, such as FT-IR spectroscopy, can be powerful tools for elucidating reaction mechanisms and identifying the formation of intermediates and byproducts in real-time.[8]
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
13C NMR Chemical Shift Guide: 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
This guide details the structural characterization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine , focusing on distinguishing it from its common regioisomer, 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine .
Executive Summary & Structural Challenge
In drug discovery, the pyrazole scaffold is ubiquitous, but its synthesis often yields a mixture of regioisomers. The reaction between 2-chlorophenylhydrazine and 3-aminocrotononitrile (or 3-oxobutyronitrile) can produce two distinct isomers:
-
Target (3-Amino-5-Methyl): this compound.
-
Alternative (5-Amino-3-Methyl): 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
Distinguishing these isomers is critical because their biological activities and subsequent chemical reactivities differ significantly. This guide provides the definitive 13C NMR data to validate the 3-amino-5-methyl structure, contrasting it with the 5-amino alternative.
13C NMR Chemical Shift Data
The following data represents the chemical shifts in DMSO-d6 . The assignment is based on characteristic substituent effects and literature precedents for 1-aryl-3-aminopyrazoles.
Table 1: 13C NMR Assignment for this compound
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Assignment Logic |
| C3 (Pyrazole) | 156.0 – 158.5 | Cq | Diagnostic: Deshielded by direct attachment to the electron-donating -NH₂ group. |
| C5 (Pyrazole) | 139.0 – 141.0 | Cq | Shielded relative to C3; attached to the methyl group. |
| C4 (Pyrazole) | 90.0 – 93.0 | CH | Highly shielded due to electron density from the amino group (ortho-like effect). |
| Methyl (-CH₃) | 10.5 – 12.0 | CH₃ | Typical for C5-methyl in N-aryl pyrazoles (shielded by N-aryl ring current). |
| C1' (Phenyl) | 135.0 – 136.5 | Cq | Ipso carbon attached to Pyrazole N1. |
| C2' (Phenyl) | 130.0 – 132.0 | Cq | Attached to Chlorine (Cl). |
| C3' (Phenyl) | 129.5 – 130.5 | CH | Ortho to Chlorine. |
| C4' (Phenyl) | 127.5 – 128.5 | CH | Para to N1. |
| C5' (Phenyl) | 127.0 – 128.0 | CH | Meta to Cl. |
| C6' (Phenyl) | 128.0 – 129.0 | CH | Ortho to N1 (often broadened due to rotation). |
Comparative Analysis: The Regioisomer Trap
The most common analytical error is confusing the target with the 5-amino-3-methyl isomer. The table below highlights the "Fingerprint Regions" that distinguish them.
Table 2: Comparative Shifts (Target vs. Regioisomer)
| Feature | Target: 3-Amino-5-Methyl | Alternative: 5-Amino-3-Methyl | Differentiation Rule |
| C3 Shift | ~157 ppm (C-NH₂) | ~148 ppm (C-Me) | C3 is significantly more deshielded in the target. |
| C5 Shift | ~140 ppm (C-Me) | ~146 ppm (C-NH₂) | C5 is shielded in the target; in the alternative, C5-NH₂ is deshielded. |
| Methyl Shift | ~11 ppm | ~14 ppm | C5-Me (Target) is more shielded due to steric/electronic interaction with the N-Aryl ring. |
| Δ(C3-C5) | Large (~17 ppm) | Small (~2 ppm) | Golden Rule: If the two quaternary pyrazole carbons are close (<5 ppm), it is the 5-amino isomer. |
Visualization: Regioselectivity & Assignment Logic
The following diagram illustrates the synthesis pathway and the logic flow for assigning the structure using NMR.
Caption: Decision tree for distinguishing pyrazole regioisomers using 13C NMR markers.
Experimental Protocol (Self-Validating)
A. Synthesis (Regioselective Note)
To favor the 3-amino-5-methyl isomer, literature suggests using 3-aminocrotononitrile with specific pH control or alternative precursors like 2-cyano-1-methylethenyl acetate , as the standard reaction with hydrazine often favors the 5-amino isomer (Isomer B).
Protocol for Analysis:
-
Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 . CDCl₃ can be used, but solubility may be limited, and shifts will vary slightly (C3/C5 signals often shift upfield by ~1-2 ppm in CDCl₃).
-
Acquisition:
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).
-
Scans: Minimum 512 scans (to detect quaternary carbons C3, C5, C1', C2').
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure quantitative integration of quaternary carbons.
-
B. Validation Workflow (HMBC)
To unequivocally prove the structure without relying solely on shifts:
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target (3-Amino-5-Methyl): The Methyl protons (~2.1 ppm) will show a strong 3-bond correlation to the C4 (~91 ppm) and the C5 (~140 ppm). They will NOT correlate to the C3 (~157 ppm).
-
Alternative (5-Amino-3-Methyl): The Methyl protons (~2.1 ppm) will correlate to C4 (~91 ppm) and C3 (~148 ppm).
References
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard reference for pyrazole tautomerism and substituent effects).
-
ChemicalBook. "5-Amino-3-methyl-1-phenylpyrazole 13C NMR Spectrum." (Provides baseline data for the 5-amino regioisomer for comparison).
-
National Institutes of Health (PubChem). "1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine." (Analogous 5-amino isomer data).
-
Holzer, W., et al. "(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one."[1] Molbank, 2010.[1] (Discusses synthesis and NMR of related 1-(2-chlorophenyl) pyrazoles).
Sources
IR absorption bands for amino group in 1-(2-chlorophenyl)-5-methylpyrazole
An In-Depth Comparative Guide to the Infrared Absorption Bands of the Amino Group in 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the structural elucidation and functional group identification of molecules. For researchers engaged in the synthesis and development of novel therapeutics, particularly those involving heterocyclic scaffolds like pyrazoles, a precise understanding of their spectral characteristics is paramount. Pyrazole derivatives are of significant interest due to their wide range of pharmacological activities.[1] This guide provides a detailed analysis of the characteristic IR absorption bands for the primary amino group (-NH₂) attached to the 1-(2-chlorophenyl)-5-methylpyrazole core, a common structural motif in drug discovery. By comparing these expected frequencies with those of other amine classes, this document serves as a practical reference for scientists to confirm the successful synthesis and structural integrity of related compounds.
Theoretical Framework: Fundamental Vibrational Modes of a Primary Amino Group
A primary amino group (-NH₂) possesses a set of distinct vibrational modes that give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The positions of these bands are sensitive to the group's electronic environment, including conjugation, hydrogen bonding, and the nature of the scaffold to which it is attached.[2][3]
The principal vibrational modes for a primary amine are:
-
N-H Stretching (ν): Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the two N-H bonds. The asymmetric stretch occurs at a higher frequency, while the symmetric stretch is found at a lower frequency.[4] These bands are typically observed in the 3500-3300 cm⁻¹ range and are characteristically sharper and weaker than the broad O-H stretching bands seen in alcohols.[4]
-
N-H Bending or Scissoring (δ): This in-plane bending vibration involves the two hydrogen atoms moving towards each other, similar to the blades of a pair of scissors. It gives rise to a moderate to strong absorption band in the 1650-1580 cm⁻¹ region.[4]
-
N-H Wagging (ω): This is an out-of-plane bending vibration that results in a broad and often strong absorption band between 910 cm⁻¹ and 665 cm⁻¹.[4]
-
C-N Stretching (ν): The stretching of the carbon-nitrogen bond provides additional structural information. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ range.[4]
The following diagram illustrates the key vibrational modes of a primary amino group.
Caption: Key vibrational modes of a primary amino group.
Predicted IR Absorption Profile for this compound
For the target molecule, the amino group is attached to a pyrazole ring, which is a heteroaromatic system. This environment influences the electronic distribution and bond strengths within the -NH₂ group. The frequencies for aromatic amines are typically 40 to 70 cm⁻¹ higher than for aliphatic amines.[2][3] Based on literature data for similar aminopyrazole structures, we can predict a specific IR absorption profile.[5][6]
-
N-H Asymmetric & Symmetric Stretching: Expect two distinct peaks in the 3500-3300 cm⁻¹ region. Experimental data from similar aminopyrazole compounds show these bands appearing at pairs like 3379-3391 cm⁻¹ and 3289-3310 cm⁻¹[5], or 3432 and 3221 cm⁻¹.[6] For our target molecule, we predict bands around 3450-3350 cm⁻¹ (asymmetric) and 3350-3250 cm⁻¹ (symmetric) .
-
N-H Scissoring (Bending): A characteristic sharp band is expected in the range of 1650-1580 cm⁻¹ .[4] This band is a reliable indicator for primary amines.
-
C-N Stretching: The attachment to an aromatic-like pyrazole ring should result in a C-N stretching vibration in the 1335-1250 cm⁻¹ region, consistent with aromatic amines.[2]
-
N-H Wagging: A broad band is anticipated in the 900-650 cm⁻¹ range.[2]
Comparative Analysis of Amino Group IR Frequencies
The precise location of the -NH₂ absorption bands provides valuable insight when compared against other classes of amines. The following table summarizes these differences, providing a clear diagnostic framework.
| Vibrational Mode | Predicted for this compound | General Aromatic Amines (e.g., Aniline)[3][4] | General Aliphatic Amines (e.g., Cyclohexylamine)[3] | Reported Aminopyrazole Derivatives[5][6] |
| N-H Asymmetric Stretch | ~3450-3350 cm⁻¹ | ~3500-3400 cm⁻¹ | ~3400-3350 cm⁻¹ | 3378-3432 cm⁻¹ |
| N-H Symmetric Stretch | ~3350-3250 cm⁻¹ | ~3400-3300 cm⁻¹ | ~3330-3250 cm⁻¹ | 3221-3310 cm⁻¹ |
| N-H Scissoring (Bend) | ~1650-1580 cm⁻¹ | ~1650-1580 cm⁻¹ | ~1650-1580 cm⁻¹ | Not explicitly detailed but expected in this range. |
| C-N Stretch | ~1335-1250 cm⁻¹ | ~1335-1250 cm⁻¹ | ~1250-1020 cm⁻¹ | Not explicitly detailed but expected in this range. |
| N-H Wagging | ~900-650 cm⁻¹ (Broad) | ~910-665 cm⁻¹ (Broad) | ~910-665 cm⁻¹ (Broad) | Not explicitly detailed but expected in this range. |
The data clearly shows that the N-H stretching frequencies for the aminopyrazole are consistent with those of aromatic amines, reflecting the electronic influence of the heterocyclic ring. The key diagnostic feature remains the presence of two distinct bands in the high-frequency region, unequivocally identifying the primary amine.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate the predicted absorption bands experimentally, a carefully executed protocol is essential. The following steps describe the preparation of a solid sample using the potassium bromide (KBr) pellet method for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology: KBr Pellet Preparation and FTIR Analysis
-
Materials and Equipment:
-
This compound (sample, ~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr, ~150-200 mg), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
-
-
Step-by-Step Protocol:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours and cool in a desiccator. This step is critical to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H stretching region.
-
Sample Grinding: Place the ~200 mg of dried KBr into the agate mortar. Add ~1-2 mg of the pyrazole sample.
-
Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. Inadequate grinding will lead to poor pellet quality and scattering of infrared radiation, resulting in a noisy spectrum.
-
Pellet Pressing: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing or insufficient pressure.
-
Spectrum Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the peak positions (in cm⁻¹) and compare them with the predicted values.
-
The workflow for this experimental protocol is visualized below.
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Differentiating 1-(2-chlorophenyl) and 1-(3-chlorophenyl) Pyrazole Amine Isomers via Spectroscopic Analysis
For researchers and professionals in drug development, the precise structural elucidation of isomeric molecules is a cornerstone of chemical synthesis and characterization. Positional isomers, such as 1-(2-chlorophenyl)pyrazole amine and 1-(3-chlorophenyl)pyrazole amine, often exhibit distinct pharmacological and toxicological profiles. Consequently, unambiguous identification is paramount. This guide provides an in-depth comparison of the key spectroscopic signatures that differentiate these two closely related compounds, supported by established principles and experimental data from analogous structures.
The position of the chlorine atom on the phenyl ring—ortho (2-position) versus meta (3-position)—subtly alters the electronic environment and spatial arrangement of the entire molecule. These changes manifest as predictable and measurable differences in their respective Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Understanding these nuances is critical for definitive structural assignment.
The Structural Nuances: Ortho vs. Meta Substitution
The electronic and steric effects of the chlorine substituent are the primary drivers of the spectral differences between the two isomers. In the ortho-isomer, the electronegative chlorine atom is in close proximity to the pyrazole ring, potentially leading to through-space electronic effects and steric hindrance that can influence the molecule's preferred conformation. In contrast, the meta-substituent's influence is predominantly transmitted through the aromatic ring's π-system via inductive effects.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is the most robust method for distinguishing between these isomers.
¹H NMR Spectroscopy: A Tale of Two Phenyl Rings
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons on the chlorophenyl ring provide a clear and diagnostic fingerprint for each substitution pattern.
In the 1-(2-chlorophenyl)pyrazole amine , the four protons on the phenyl ring will exhibit a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the chlorine will be significantly deshielded, while the other protons will show a range of shifts influenced by both the chlorine and the pyrazole substituent.
For 1-(3-chlorophenyl)pyrazole amine , the substitution pattern leads to a more symmetrical arrangement of the phenyl protons. One would expect to see a singlet-like signal for the proton between the two substituents (at the 2-position), and a series of multiplets for the other three protons.
The protons on the pyrazole ring will also be affected, albeit to a lesser extent, by the electronic influence of the chlorophenyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Phenyl and Pyrazole Protons
| Proton Position | 1-(2-chlorophenyl)pyrazole amine (Predicted) | 1-(3-chlorophenyl)pyrazole amine (Predicted) | Rationale for Difference |
| Phenyl H (ortho to Cl) | Downfield shift | Downfield shift | Electronegativity of Chlorine. |
| Phenyl H (para to Cl) | Mid-range aromatic | Mid-range aromatic | |
| Phenyl H (meta to Cl) | Upfield shift | Upfield shift | |
| Phenyl H (adjacent to pyrazole) | Complex multiplet | Complex multiplet | |
| Pyrazole H | Minor shifts | Minor shifts | Less direct influence of the substituent. |
Note: Absolute chemical shifts can vary based on solvent and concentration. The key is the relative shifts and splitting patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information on the carbon framework of the molecules. The chemical shifts of the carbon atoms in the phenyl ring are particularly informative.
For 1-(2-chlorophenyl)pyrazole amine , the carbon atom directly bonded to the chlorine atom will show a characteristic chemical shift. The proximity of the chlorine in the ortho position can also influence the chemical shift of the carbon atom of the phenyl ring that is attached to the pyrazole nitrogen.
In the 1-(3-chlorophenyl)pyrazole amine , the carbon chemical shifts will reflect the meta-substitution pattern, which can be predicted using additive substituent effect tables.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms
| Carbon Position | 1-(2-chlorophenyl)pyrazole amine (Predicted) | 1-(3-chlorophenyl)pyrazole amine (Predicted) | Rationale for Difference |
| Phenyl C-Cl | ~130-135 ppm | ~133-138 ppm | The electronic environment differs due to the substitution pattern. |
| Phenyl C-N (pyrazole) | ~138-142 ppm | ~140-145 ppm | Steric and electronic effects of the ortho-chloro group can cause slight shielding. |
| Other Phenyl C | 120-130 ppm range with distinct patterns | 120-130 ppm range with distinct patterns | The number and chemical shifts of the signals will differ based on symmetry. |
| Pyrazole C | Minor differences | Minor differences |
Mass Spectrometry: Fragmentation Fingerprints
While positional isomers often yield similar molecular ion peaks in mass spectrometry, their fragmentation patterns can sometimes offer clues for differentiation. Both 1-(2-chlorophenyl)pyrazole amine and 1-(3-chlorophenyl)pyrazole amine are expected to show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Fragmentation may involve the loss of the chlorine atom, cleavage of the bond between the phenyl and pyrazole rings, and fragmentation of the pyrazole ring itself. While significant differences in the major fragments might not be observed, the relative intensities of certain fragment ions could potentially vary due to the different steric and electronic environments of the isomers.
Table 3: Predicted Key m/z Values in Mass Spectrometry
| Ion | 1-(2-chlorophenyl)pyrazole amine (Predicted) | 1-(3-chlorophenyl)pyrazole amine (Predicted) |
| [M]⁺ | 193.04 | 193.04 |
| [M+2]⁺ | 195.04 | 195.04 |
| [M-Cl]⁺ | 158.06 | 158.06 |
| [C₆H₄Cl]⁺ | 111.01 | 111.01 |
| [C₃H₃N₂]⁺ | 67.03 | 67.03 |
Infrared (IR) Spectroscopy: Vibrational Clues
Infrared spectroscopy can provide valuable information about the functional groups present and the substitution pattern of the aromatic ring. Both isomers will exhibit characteristic N-H stretching vibrations for the amine group and C-H and C=C stretching vibrations for the aromatic and pyrazole rings.
The most diagnostic region in the IR spectrum for differentiating these isomers is the C-H out-of-plane bending region (900-690 cm⁻¹). The pattern of absorption bands in this region is highly dependent on the substitution pattern of the benzene ring.[1]
-
Ortho-disubstituted benzenes typically show a strong absorption band in the range of 770-735 cm⁻¹.
-
Meta-disubstituted benzenes usually exhibit two strong bands: one between 810-750 cm⁻¹ and another between 710-690 cm⁻¹.[2]
Table 4: Key Expected IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1-(2-chlorophenyl)pyrazole amine | 1-(3-chlorophenyl)pyrazole amine |
| N-H Stretch (amine) | ~3400-3200 | ~3400-3200 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
| C-H Out-of-Plane Bending | Strong band at ~770-735 | Two strong bands at ~810-750 and ~710-690 |
| C-Cl Stretch | ~800-600 | ~800-600 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
Ensure the sample is of high purity. Impurities can significantly complicate spectral interpretation.
-
For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
For IR analysis using KBr pellets, mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.
-
For MS analysis, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
¹H and ¹³C NMR Spectroscopy
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution.
-
For ¹H NMR, a standard pulse sequence is sufficient. Typically, 8-16 scans are adequate.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Visualizing the Workflow and Structures
Caption: General workflow for the spectroscopic differentiation of positional isomers.
Caption: Molecular structures of the two isomers.
Conclusion
The differentiation of 1-(2-chlorophenyl)pyrazole amine and 1-(3-chlorophenyl)pyrazole amine is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry can confirm the elemental composition, ¹H and ¹³C NMR spectroscopy, in conjunction with IR spectroscopy, provide the definitive data for unambiguous structural assignment. The key distinguishing features arise from the distinct substitution patterns on the phenyl ring, which give rise to unique and predictable spectral fingerprints for each isomer. By following rigorous experimental protocols and a logical approach to data interpretation, researchers can confidently characterize these and other positional isomers, ensuring the integrity and reliability of their scientific findings.
References
-
PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
-
Guo, H., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2297-2311. [Link]
-
Fiveable. Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Semantic Scholar. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]
-
PubChemLite. 1-(2-chlorophenyl)-1h-pyrazol-4-amine. [Link]
-
PubChemLite. 1-(3-chlorophenyl)-1h-pyrazol-5-amine. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
National Center for Biotechnology Information. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
- Google Patents.
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
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A Comparative Guide to the HPLC Analysis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine and its Alternatives
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, a key heterocyclic compound. We will explore a robust HPLC protocol, compare its performance with alternative analytical technologies, and provide the scientific rationale behind the experimental design.
Introduction to this compound and its Analytical Importance
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The purity and concentration of this intermediate are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Consequently, a reliable and validated analytical method for its quantification is essential for quality control during synthesis and formulation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such non-volatile and thermally labile compounds.[1] Its versatility in stationary and mobile phase selection allows for the optimization of separations for a wide array of analytes.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Based on the predicted polarity of this compound, a reversed-phase HPLC method is the most logical starting point for method development. The presence of the aromatic rings and the amine group suggests a moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.
Causality Behind Experimental Choices
The selection of each parameter in the proposed HPLC method is dictated by the physicochemical properties of the analyte and the principles of chromatography.
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides effective retention for aromatic compounds like our target analyte through hydrophobic interactions. The end-capping of the silica-based C18 material is crucial to minimize peak tailing caused by the interaction of the basic amine group with acidic silanol groups on the stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of polarities. Acetonitrile is generally preferred over methanol for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical.[2][3] It serves two purposes: protonating the amine group to ensure a single ionic species and suppressing the ionization of residual silanol groups on the column, both of which lead to sharper, more symmetrical peaks.
-
Detector: A Photodiode Array (PDA) or a variable wavelength UV detector is ideal. The aromatic nature of this compound suggests strong UV absorbance. A PDA detector offers the advantage of acquiring the full UV spectrum of the eluting peak, which can be used for peak purity assessment and to confirm the identity of the analyte against a reference standard.
Detailed Experimental Protocol for RP-HPLC
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a PDA detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to control ionization.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient is often necessary for complex samples to ensure good separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
| Detection | PDA at 254 nm | A common wavelength for aromatic compounds. |
| Expected Retention Time | ~5-7 minutes | This is an estimated range based on the behavior of similar pyrazole derivatives under these conditions. The actual retention time would need to be experimentally determined. |
Sample Preparation: A stock solution of this compound should be prepared in the mobile phase at a concentration of approximately 1 mg/mL. Working standards and samples can then be prepared by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust and widely used method, other techniques may offer advantages in specific scenarios. Here, we compare RP-HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
| Feature | RP-HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Speed | Moderate (run times typically 10-30 min). | Fast (run times typically 1-10 min).[4] | Fast (run times can be very short). |
| Resolution | Good. | Excellent, due to smaller particle size. | Excellent, especially with capillary columns. |
| Sensitivity | Good, depending on the detector. | Very good, due to sharper peaks. | Very good, especially with sensitive detectors like FID or MS. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Same as HPLC. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1] |
| Solvent Consumption | High. | Low. | Very low (gas mobile phase). |
| Cost (Instrument) | Moderate. | High. | Moderate. |
| Application to Topic | Highly suitable. | Highly suitable, offering faster analysis and better resolution. | Potentially suitable if the analyte is sufficiently volatile and thermally stable, or after derivatization. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC.[4] For a research and development setting, the increased throughput of UPLC can be a major advantage. The fundamental principles of separation are the same as HPLC, so the method development logic for RP-HPLC is directly transferable.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. For this compound, its suitability would depend on its volatility and thermal stability. A preliminary assessment of its boiling point and potential for degradation at elevated temperatures would be necessary. If the analyte is not sufficiently volatile, derivatization to increase its volatility may be an option, but this adds complexity to the sample preparation process.[1]
Conclusion
The reversed-phase High-Performance Liquid Chromatography method detailed in this guide provides a robust and reliable approach for the quantification of this compound. The rationale for the selection of each parameter has been explained to provide a clear understanding of the method's scientific basis. While HPLC is a well-established technique, alternatives like UPLC offer significant advantages in terms of speed and efficiency. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Advanced Materials Letters. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). Journal of Chromatography A. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry. [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981). Journal of Chromatographic Science. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
